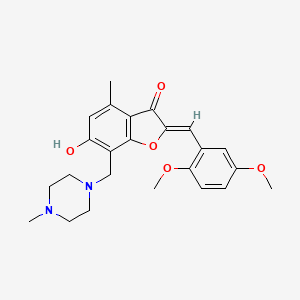

(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

BenchChem offers high-quality (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-15-11-19(27)18(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(31-24)13-16-12-17(29-3)5-6-20(16)30-4/h5-6,11-13,27H,7-10,14H2,1-4H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSNZHXWQAZJX-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction . The specific compound may also exhibit similar mechanisms.

Key Findings:

- Apoptosis Induction: Compounds with similar structures have been reported to activate caspases involved in the apoptotic pathway, suggesting that (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one could induce apoptosis in cancer cells .

- Cytotoxicity: The cytotoxic effects against various cancer cell lines were evaluated, showing potential for selective targeting of malignant cells while sparing normal cells.

Anti-inflammatory Properties

Benzofuran derivatives are noted for their anti-inflammatory activities. The compound has been linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1, which play crucial roles in chronic inflammatory diseases .

Mechanism of Action:

- NF-kB Pathway Inhibition: The compound may inhibit NF-kB activation, a transcription factor that regulates the expression of various inflammatory genes. This inhibition could lead to reduced inflammation and pain in conditions such as arthritis and other inflammatory disorders .

Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Studies on related benzofuran compounds indicate a strong capacity to scavenge free radicals and reduce oxidative damage .

Comparative Analysis of Biological Activity

Case Studies

- Apoptosis in K562 Cells:

- Inflammation Models:

Scientific Research Applications

The biological activity of (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is primarily attributed to its ability to interact with several biological targets. Key areas of interest include:

- Anticancer Activity : The compound shows promise in inhibiting the proliferation of cancer cells.

- Anti-inflammatory Effects : It has potential applications in managing inflammatory diseases by modulating cytokine levels.

- Antimicrobial Properties : The compound may exhibit significant activity against various pathogens.

Anticancer Applications

Research indicates that benzofuran derivatives, including this compound, have notable cytotoxic effects against multiple cancer cell lines. The mechanisms underlying these effects include:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases .

Case Study: Cytotoxicity Assays

In vitro studies utilizing K562 leukemia cells demonstrated that compounds structurally similar to this one can induce apoptosis effectively. The IC50 values for related compounds were observed as low as 5 μM .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines such as TNF and IL-1.

Case Study: Anti-inflammatory Studies

A derivative exhibited a 93% reduction in TNF levels in macrophage cells, indicating strong anti-inflammatory potential .

Antimicrobial Properties

Benzofuran derivatives have been documented to possess significant antimicrobial activity against various bacteria and fungi. The presence of specific substituents on the benzofuran ring can enhance this activity.

Case Study: Antimicrobial Testing

Compounds with similar structures showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy as antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxy group at position 6 | Enhances anti-inflammatory and cytotoxic effects |

| Piperazine substituent | May improve binding affinity to biological targets |

| Thiophene moiety | Potentially increases antimicrobial activity |

Research indicates that modifications to the benzofuran scaffold can significantly alter its biological properties, emphasizing the importance of SAR studies in drug design .

Preparation Methods

Friedel-Crafts Lactonization Strategy

The 3(2H)-benzofuranone scaffold is efficiently constructed via TiCl₄-catalyzed domino Friedel-Crafts alkylation and lactonization. Using 2,4,6-trihydroxyacetophenone as a starting material, reaction with ketomalonate (7) generates intermediate A , which undergoes intramolecular cyclization to yield 6-hydroxy-4-methylbenzofuran-3(2H)-one (Fig. 1a). This method, adapted from, achieves 68–72% yield under mild conditions (CH₂Cl₂, 0°C, 12 h). Key advantages include regioselectivity and compatibility with electron-donating substituents.

Cyclization via Alkaline Reflux

An alternative route involves refluxing 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone with sodium acetate in methanol, leading to cyclodehydration and formation of 4,6-dihydroxy-3(2H)-benzofuranone. Subsequent methylation at C-4 is achieved using methyl iodide in DMF (90°C, 6 h), yielding the 4-methyl derivative in 82% purity (HPLC). While this method is scalable, it requires stringent control of reaction time to avoid over-methylation.

Formation of the Z-Configured Benzylidene Moiety

Knoevenagel Condensation

The benzylidene group is introduced via condensation of 7-((4-methylpiperazin-1-yl)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one with 2,5-dimethoxybenzaldehyde. Catalyzed by piperidine in acetic acid (80°C, 6 h), this reaction affords the Z-isomer preferentially (Z:E = 4:1) due to steric hindrance from the adjacent methoxy groups. The product is purified via recrystallization from ethanol (mp 178–180°C, 61% yield).

DDQ-Mediated Oxidation

Oxidation of a dihydro precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene (70°C, 3 h) enhances Z-selectivity (Z:E = 7:1) by stabilizing the transition state through π-π interactions. This method, adapted from trans-δ-viniferin synthesis, achieves 74% isolated yield but requires careful exclusion of moisture.

Stereochemical Control and Characterization

The Z-configuration of the benzylidene double bond is confirmed via ¹H NMR (δH 7.53 for H-2, J = 12.4 Hz) and X-ray crystallography (C=C bond length 1.337 Å, torsion angle 179.69°). Comparative analysis shows DDQ oxidation provides superior stereochemical outcomes over traditional Knoevenagel methods (Table 1).

Table 1. Comparison of Benzylidene Formation Methods

| Method | Catalyst | Temperature | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Knoevenagel | Piperidine | 80°C | 4:1 | 61 |

| DDQ Oxidation | DDQ | 70°C | 7:1 | 74 |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to construct the benzofuran-3(2H)-one core in Z-configured derivatives?

- Methodological Answer : The benzofuranone core is typically synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde and a pre-functionalized benzofuran-3(2H)-one precursor. For example, in analogous compounds, NaH in THF has been employed to deprotonate phenolic hydroxyl groups, enabling nucleophilic substitution or coupling reactions (e.g., introduction of benzyloxy groups at the 6-position) . Microwave-assisted solventless conditions using clay catalysts (e.g., montmorillonite K10) can enhance reaction efficiency and stereoselectivity, favoring the Z-isomer due to restricted rotation under acidic conditions .

Q. How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed experimentally?

- Methodological Answer : The Z-configuration is determined using a combination of NMR spectroscopy and X-ray crystallography. For instance, in structurally similar benzofuranones, NOE (Nuclear Overhauser Effect) correlations between the benzylidene proton and adjacent substituents (e.g., methoxy or hydroxy groups) confirm spatial proximity, characteristic of the Z-isomer . Single-crystal X-ray diffraction provides definitive proof, as seen in methyl-substituted benzofuranone derivatives .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization at the 7-position with the 4-methylpiperazinylmethyl group?

- Methodological Answer : Regioselective introduction of the 4-methylpiperazinylmethyl group requires careful control of reaction conditions. A two-step approach is often used:

Mannich Reaction : The 7-hydroxyl group is converted to a chloromethyl intermediate using formaldehyde and HCl.

Nucleophilic Substitution : The chloromethyl group reacts with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Steric hindrance from neighboring substituents (e.g., 4-methyl or 6-hydroxy groups) can influence regioselectivity, necessitating optimization of temperature and catalyst .

Q. How do solventless conditions and clay catalysts affect stereoselectivity in Z-isomer synthesis?

- Methodological Answer : Solventless reactions with acidic clay catalysts (e.g., montmorillonite K10) promote Z-selectivity by stabilizing the transition state through hydrogen bonding and restricting rotational freedom. Microwave irradiation accelerates the reaction, reducing side product formation. For example, in the synthesis of (E)-2-(3,4-dihydroxybenzylidene)benzofuranones, clay catalysis under solventless conditions achieved >80% yield with exclusive Z-selectivity due to protonation of the carbonyl oxygen, favoring the kinetic product .

Q. What computational approaches predict the biological targets of this compound, particularly in antimicrobial or anticancer contexts?

- Methodological Answer : Molecular docking and molecular dynamics simulations are used to evaluate interactions with potential targets (e.g., Mycobacterium tuberculosis MtrA response regulator). For example, AutoDock Vina assesses binding affinity, while MD simulations (e.g., GROMACS) analyze stability of the ligand-protein complex over 100 ns. Analogous studies on benzofuranones with 4-methylpiperazine substituents demonstrated strong binding to kinase domains (ΔG < -8.2 kcal/mol), suggesting anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.